molecular formula C11H23NO3 B15314539 Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate

Cat. No.: B15314539
M. Wt: 217.31 g/mol
InChI Key: ZQBHQNDXFIBLLJ-UHFFFAOYSA-N
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Description

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is a chemical compound known for its role as a protecting group in organic synthesis. This compound is particularly useful in peptide synthesis and other applications where the protection of amino groups is necessary. Its structure includes a tert-butyl group, an ethyl group, and a 2-hydroxy-2-methylpropyl group attached to a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-hydroxy-2-methylpropyl)amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+ethyl(2-hydroxy-2-methylpropyl)aminetert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{ethyl(2-hydroxy-2-methylpropyl)amine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+ethyl(2-hydroxy-2-methylpropyl)amine→tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products

    Hydrolysis: Ethyl(2-hydroxy-2-methylpropyl)amine and tert-butyl alcohol.

    Substitution: Depending on the nucleophile, different substituted carbamates.

    Deprotection: Ethyl(2-hydroxy-2-methylpropyl)amine.

Scientific Research Applications

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group in organic synthesis, especially in peptide synthesis.

    Biology: In the synthesis of biologically active molecules where protection of amino groups is required.

    Medicine: In the development of pharmaceuticals, where it helps in the synthesis of complex drug molecules.

    Industry: Used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The primary mechanism of action for tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate involves its role as a protecting group. The carbamate group protects the amino functionality from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step synthesis where different functional groups need to be protected and deprotected at specific stages.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the ethyl and 2-hydroxy-2-methylpropyl groups.

    Ethyl carbamate: Lacks the tert-butyl and 2-hydroxy-2-methylpropyl groups.

    2-Hydroxy-2-methylpropyl carbamate: Lacks the tert-butyl and ethyl groups.

Uniqueness

Tert-butyl ethyl(2-hydroxy-2-methylpropyl)carbamate is unique due to its combination of protecting groups, which provide both steric hindrance and stability under various reaction conditions. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and selectively deprotected.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(2-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-7-12(8-11(5,6)14)9(13)15-10(2,3)4/h14H,7-8H2,1-6H3

InChI Key

ZQBHQNDXFIBLLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(C)O)C(=O)OC(C)(C)C

Origin of Product

United States

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